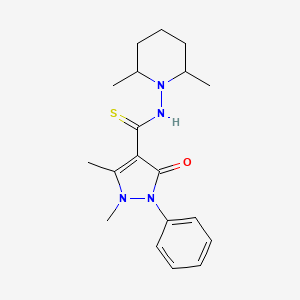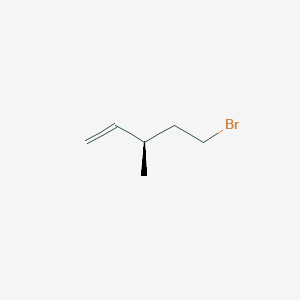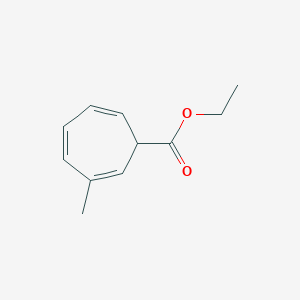
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine is a synthetic compound that belongs to the class of antipyrine derivatives Antipyrine derivatives are known for their diverse biological activities, including analgesic, antipyretic, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine typically involves the reaction of 4-aminoantipyrine with 2,6-dimethylpiperidine and thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-aminoantipyrine, 2,6-dimethylpiperidine, thiocarbamoyl chloride.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with enhanced properties, such as UV stabilizers for polymers.
作用机制
The mechanism of action of 4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and infectious processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Cellular Receptors: Binding to cellular receptors to modulate immune responses and reduce inflammation.
相似化合物的比较
4-(2,6-Dimethylpiperidinothiocarbamoyl)antipyrine can be compared with other antipyrine derivatives, such as:
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
4-Dimethylaminoantipyrine: Used as a mediator in electrochemical detection of phenols.
Schiff Base Derivatives of 4-Aminoantipyrine: Exhibiting antibacterial and anticancer activities.
属性
CAS 编号 |
73791-34-1 |
|---|---|
分子式 |
C19H26N4OS |
分子量 |
358.5 g/mol |
IUPAC 名称 |
N-(2,6-dimethylpiperidin-1-yl)-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C19H26N4OS/c1-13-9-8-10-14(2)22(13)20-18(25)17-15(3)21(4)23(19(17)24)16-11-6-5-7-12-16/h5-7,11-14H,8-10H2,1-4H3,(H,20,25) |
InChI 键 |
FECDFCIHAIMIQC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1NC(=S)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)

![Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14446996.png)
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)









